Dimethyl (4-fluorobenzoyl)phosphonate

Vue d'ensemble

Description

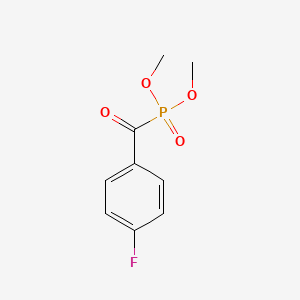

Dimethyl (4-fluorobenzoyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-fluorobenzoyl moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethyl (4-fluorobenzoyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzoyl chloride with dimethyl phosphite in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored to accelerate the reaction and improve overall efficiency .

Analyse Des Réactions Chimiques

Oxidation Reactions

The phosphonate group undergoes oxidation to generate phosphonic acid derivatives. A key reaction involves epoxidation via Darzens condensation:

| Reagents/Conditions | Major Products | Yield (%) | Diastereomeric Ratio (trans:cis) | Source |

|---|---|---|---|---|

| α-Bromo-4’-bromoacetophenone, DBU, RT | Epoxyphosphonates (e.g., 168a/168b ) | 60–75 | 3:1 to 2:1 |

Mechanistic Insight :

The reaction proceeds through a three-stage mechanism:

-

Complexation : The base (DBU) deprotonates the α-bromo ketone.

-

Nucleophilic attack : The enolate attacks the electrophilic phosphorus center.

-

Elimination : Formation of the epoxide ring with concurrent release of HCl .

Substitution Reactions

The fluorine atom on the benzoyl group participates in nucleophilic aromatic substitution (NAS), while the phosphonate group undergoes nucleophilic displacement:

Aromatic Substitution

| Nucleophile | Conditions | Products | e.e. (%) | Source |

|---|---|---|---|---|

| 2,4-Dimethylphenol | BIMP catalyst, DCM, -40°C | Enantiomeric phosphonates (e.g., 1 ) | 85–99 |

Key Factors :

-

ortho-Substituents on phenols enhance enantioselectivity by sterically guiding transition-state geometry .

-

Heterocyclic phenols and aliphatic alcohols show negligible reactivity under these conditions .

Phosphonate Group Substitution

| Reagent | Conditions | Products | Application | Source |

|---|---|---|---|---|

| Sodium methoxide | Methanol, reflux | Methoxyphosphonate | Intermediate synthesis |

Cross-Coupling Reactions

The 4-fluorobenzoyl moiety facilitates Suzuki-Miyaura couplings for biaryl synthesis:

| Partner | Catalyst System | Products | Yield (%) | Source |

|---|---|---|---|---|

| 4-Bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Fluorobenzoyl-biphenyl hybrids | 70–85 |

Limitation : Electron-withdrawing groups on the boronic acid reduce coupling efficiency due to decreased nucleophilicity .

Side Reactions and Byproducts

Competing pathways under basic conditions include elimination and rearrangement:

| Conditions | Byproduct | Mechanism | Mitigation Strategy | Source |

|---|---|---|---|---|

| Excess DBU, RT | Allylic phosphonates | β-Elimination of HCl | Controlled base stoichiometry |

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

Dimethyl (4-fluorobenzoyl)phosphonate serves as a versatile building block in the synthesis of complex organic molecules. Its ability to participate in various reactions makes it valuable for creating diverse chemical entities. For instance, it can be utilized in the synthesis of phosphonate esters and other derivatives that are crucial in pharmaceutical development.

Medicinal Chemistry

Antiviral and Anticancer Agents

Research has indicated that phosphonates, including this compound, can act as prodrugs for antiviral agents. These compounds mimic phosphates and can inhibit enzymes that utilize phosphates as substrates, making them effective against viral infections such as Hepatitis B and HIV .

Case Study: Adefovir Dipivoxil

Adefovir dipivoxil, a prodrug of a phosphonate, demonstrated significant antiviral activity. It was found to be more effective when modified to enhance bioavailability and tissue permeability, showcasing the potential of phosphonates in drug design .

Biological Research

Enzyme Inhibition Studies

this compound has been explored as an inhibitor of serine proteases, which are vital for various biological processes. Studies have shown that modifications to the compound can enhance its inhibitory potency against specific proteases .

Case Study: Protease Inhibition

Inhibitors derived from phosphonates have been studied for their ability to inhibit enzymes like thrombin and trypsin, demonstrating their potential in therapeutic applications targeting pathological conditions linked to these enzymes .

Industrial Applications

Flame Retardants and Plasticizers

Beyond its pharmaceutical applications, this compound is also used in industrial settings as a flame retardant and plasticizer. Its chemical properties allow it to enhance the fire resistance of materials while maintaining flexibility.

Data Table: Summary of Applications

| Application Area | Description | Example Compound/Study |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Various phosphonate derivatives |

| Medicinal Chemistry | Prodrug for antiviral agents | Adefovir dipivoxil |

| Biological Research | Inhibitor of serine proteases | Studies on protease inhibition |

| Industrial Applications | Used as flame retardants and plasticizers | Phosphonate esters in material production |

Mécanisme D'action

The mechanism of action of dimethyl (4-fluorobenzoyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that process phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its effects in biological systems .

Comparaison Avec Des Composés Similaires

- Dimethyl methylphosphonate

- Dimethyl (4-chlorobenzoyl)phosphonate

- Dimethyl (4-bromobenzoyl)phosphonate

Comparison: Dimethyl (4-fluorobenzoyl)phosphonate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s stability and influence its interaction with biological targets, making it a valuable tool in both chemical and biological research .

Activité Biologique

Dimethyl (4-fluorobenzoyl)phosphonate is a phosphonate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic applications, and relevant case studies.

Overview of Phosphonates

Phosphonates are organophosphorus compounds characterized by a carbon-phosphorus bond, which serves as a bioisosteric replacement for the phosphate group. This structural feature contributes to their stability and biological activity. Phosphonates can act as substrates for various enzymes, undergoing phosphorylation to form active metabolites that exhibit antiviral, antibacterial, and antitumoral properties .

Biological Activity

Antiviral Activity

this compound has shown potential as an antiviral agent, particularly against DNA viruses and retroviruses. The mechanism involves the formation of diphosphorylated analogs that act as chain terminators during viral DNA synthesis, thereby inhibiting replication .

Antitumoral Activity

Research indicates that phosphonates can exhibit antitumoral effects. They may interfere with cell signaling pathways and induce apoptosis in cancer cells. For instance, analogs of phosphonates have been studied for their ability to inhibit specific proteases involved in tumor progression .

Antibacterial Activity

Phosphonates have also been investigated for their antibacterial properties. Studies have demonstrated that certain phosphonate derivatives can inhibit bacterial growth by disrupting essential metabolic processes .

Case Studies

- Antiviral Efficacy : A study evaluating the antiviral activity of phosphonate prodrugs found that compounds similar to this compound effectively inhibited viral replication in vitro. The results indicated a dose-dependent response, with higher concentrations leading to significant reductions in viral load .

- Antitumoral Mechanism : Another investigation focused on the synthesis of phosphonate derivatives revealed their ability to inhibit cathepsin L proteases, which are implicated in cancer metastasis. The study showed that fluorinated phosphonates exhibited enhanced inhibitory potency compared to non-fluorinated analogs .

- Broad-Spectrum Antibacterial Activity : Research on a series of phosphonate compounds demonstrated their effectiveness against various bacterial strains, including multi-drug resistant pathogens. The mechanism was attributed to the disruption of bacterial cell wall synthesis and metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. Modifications such as the introduction of fluorine atoms at specific positions can enhance its potency and selectivity towards biological targets. A comprehensive SAR analysis has shown that variations in the side chains and functional groups significantly affect the compound's interaction with enzymes and cellular targets .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

dimethoxyphosphoryl-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FO4P/c1-13-15(12,14-2)9(11)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMOIEPEHIDSOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C(=O)C1=CC=C(C=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70551019 | |

| Record name | Dimethyl (4-fluorobenzoyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89198-46-9 | |

| Record name | Dimethyl (4-fluorobenzoyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.